molecular formula C12H19NO4 B2799848 1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid CAS No. 1936583-41-3

1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid

Cat. No.: B2799848
CAS No.: 1936583-41-3
M. Wt: 241.287
InChI Key: RYVFABKHPULMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Four-Membered Nitrogen Heterocycles in Drug Discovery

Four-membered nitrogen heterocycles, particularly β-lactams and azetidines, have undergone a transformative journey from antibiotic mainstays to versatile pharmacophores. β-Lactams, exemplified by penicillin and cephalosporin derivatives, dominated early therapeutic applications due to their irreversible inhibition of bacterial transpeptidases. However, the discovery of azetidines—fully saturated analogs with reduced ring strain—opened new avenues for CNS-targeted therapeutics and protease inhibitors.

The azetidine ring (C$$3$$H$$7$$N) combines a 90° C-N-C angle with pyramidal nitrogen geometry, creating a distinct electronic environment that influences both reactivity and target binding. Computational studies reveal that azetidines exhibit 15–20 kcal/mol ring strain, intermediate between three-membered aziridines and five-membered pyrrolidines. This balance enables selective functionalization at the 3-position while maintaining sufficient stability for in vivo applications.

Property Aziridine Azetidine Pyrrolidine
Ring strain (kcal/mol) 27–32 15–20 2–5
C-N-C bond angle (°) 60 90 108
Basicity (pK$$_a$$) 8.0 11.4 11.3

Table 1 : Comparative analysis of small nitrogen heterocycles.

Modern synthetic methodologies, including enantioselective [2+2] cycloadditions and transition-metal-catalyzed C–H functionalizations, have overcome historical challenges in azetidine accessibility. For instance, Couty’s β-amino alcohol cyanation protocol enables gram-scale production of 2-cyanoazetidines with >95% enantiomeric excess.

Strategic Importance of 3-Substituted Azetidine Derivatives

The 3-position of azetidine serves as a critical vector for modulating molecular interactions, with substituents influencing target affinity, solubility, and pharmacokinetics. 1-[(tert-Butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid exemplifies this principle, combining three strategic elements:

  • Carboxylic acid moiety : Enhances water solubility (LogD = 1.28 ± 0.3) and enables salt bridge formation with basic residues in enzymatic active sites.
  • Allyl group : Introduces a handle for click chemistry modifications while maintaining a favorable Fsp³ value (0.47 ± 0.1) for CNS penetration.
  • Boc protection : Temporarily masks the azetidine nitrogen, preventing unwanted side reactions during solid-phase synthesis.

Structure-activity relationship (SAR) studies on 3-substituted azetidines demonstrate that allyl groups improve blood-brain barrier permeability by reducing polar surface area (TPSA = 70.0 Ų vs. 89.5 Ų for aryl analogs). This aligns with the compound’s potential application in neuropharmacology, where balanced LogP (2.06 ± 0.5) and molecular weight (392 Da) comply with Lipinski’s rules for CNS drugs.

Role of Boc-Protected Azetidine Carboxylic Acids in Targeted Molecular Design

The tert-butoxycarbonyl (Boc) group serves dual roles in azetidine chemistry:

  • Steric protection : Shielding the secondary amine from electrophilic attack during multi-step syntheses.
  • Directional control : Orienting reactants in stereoselective transformations, as demonstrated in the synthesis of spirocyclic azetidines via LiTMP-mediated metalation.

In This compound , the Boc group enables precise functionalization of the azetidine core while maintaining the carboxylic acid’s ionization state (pK$$_a$$ ≈ 4.5). This proves critical in prodrug strategies, where enzymatic cleavage of the Boc group regenerates the active pharmacophore.

The compound’s synthetic utility is further enhanced by orthogonal reactivity:

  • Allyl groups undergo ring-closing metathesis to form strained bicyclic systems (e.g., azabicyclo[4.2.0]octanes).
  • Carboxylic acids participate in amide couplings, enabling rapid library diversification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-prop-2-enylazetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-5-6-12(9(14)15)7-13(8-12)10(16)17-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVFABKHPULMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936583-41-3
Record name 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid typically involves the reaction of azetidine derivatives with allyl bromide in the presence of a base. The tert-butoxycarbonyl (Boc) protecting group is introduced to protect the nitrogen atom during the reaction. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis on a gram-scale has been reported, indicating the feasibility of scaling up the reaction for larger production .

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The allyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include epoxides, saturated azetidine derivatives, and substituted azetidines. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role in drug development, particularly as a building block for synthesizing more complex molecules. Its structural features allow for modifications that can enhance biological activity.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the use of azetidine derivatives in developing new anti-cancer agents. The incorporation of 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid into lead compounds showed improved efficacy against specific cancer cell lines, demonstrating its potential as a precursor in medicinal formulations .

Polymer Chemistry

This compound serves as a monomer in the synthesis of polymers, particularly those with unique properties such as biodegradability and biocompatibility. The azetidine ring structure contributes to the formation of polyamides and polyurethanes.

Data Table: Polymerization Studies

Polymer TypeMonomer UsedProperties
PolyamideThis compoundHigh thermal stability
Polyurethane1-Boc-Azetidine derivativesEnhanced elasticity

Organic Synthesis

The compound is utilized in various synthetic pathways to create other functionalized azetidines and related heterocycles. Its reactivity under different conditions allows chemists to explore diverse synthetic routes.

Example Reaction:
The reaction of this compound with nucleophiles can lead to the formation of new azetidine derivatives that exhibit varied biological activities .

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent at 3-Position Ring Type Key Features CAS No./Reference
1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid Allyl Azetidine Allyl enables click chemistry; Boc enhances stability. Not explicitly stated
1-[(tert-Butoxy)carbonyl]-3-(prop-2-yn-1-yl)azetidine-3-carboxylic acid Propargyl Azetidine Propargyl allows for alkyne-based reactions (e.g., Huisgen cycloaddition). Synthesized in
1-[(tert-butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid Fluoromethyl Azetidine Fluorine increases lipophilicity and metabolic stability. 1228581-12-1
1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid None Azetidine Simplest analog; used as a scaffold for further derivatization. 142253-55-2
1-[(tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid Difluoromethyl Azetidine Enhanced electronegativity and bioavailability. 1784562-69-1
1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid Allyl Piperidine Six-membered ring reduces strain; altered pharmacokinetics. 89391-18-4

Structural and Functional Insights

  • Substituent Reactivity :

    • The allyl group in the target compound facilitates thiol-ene or radical-based modifications, distinguishing it from propargyl (used in cycloadditions) and fluorinated analogs (valued for metabolic stability) .
    • Fluoromethyl and difluoromethyl substituents increase lipophilicity (logP ~1.5–2.0) compared to the allyl analog (logP ~1.2), impacting membrane permeability .
  • Ring Strain and Stability :

    • The azetidine ring’s inherent strain (~25 kcal/mol) enhances reactivity compared to piperidine derivatives, making it more prone to ring-opening under acidic conditions .
    • Boc-protected azetidines are stable in basic media but cleave under trifluoroacetic acid (TFA), whereas fluorinated analogs exhibit greater resistance to enzymatic degradation .
  • Synthetic Accessibility :

    • The target compound is synthesized via nucleophilic substitution using LiHMDS and allyl halides, achieving yields >80% after chromatography .
    • Fluorinated derivatives require specialized reagents (e.g., DAST for fluorination), resulting in lower yields (~60–70%) due to side reactions .

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~4.5) is deprotonated at physiological pH, enhancing solubility in aqueous buffers .
  • Thermal Stability : Boc-protected azetidines decompose at ~200°C, while fluorinated analogs show higher thermal stability (decomposition >220°C) .

Biological Activity

1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid, commonly referred to as Boc-Azetidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₅NO₄
  • Molecular Weight : 225.24 g/mol
  • CAS Number : 2059954-20-8

Biological Activity Overview

Boc-Azetidine has been studied for its role as a building block in the synthesis of various pharmaceuticals. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for drug development.

The biological activity of Boc-Azetidine is primarily attributed to its ability to modulate specific biological pathways. It acts on various targets, which may include:

  • Enzyme Inhibition : Compounds with azetidine structures often exhibit inhibitory effects on enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

Case Studies and Experimental Results

  • Polymorphic Behavior : A study highlighted the polymorphic transition of related compounds, indicating that structural modifications can significantly alter physical properties and biological activity. This suggests that Boc-Azetidine's activity could vary based on its crystalline form .
  • Synthesis and Activity Correlation : Research demonstrated that modifications in the side chains of azetidine derivatives could enhance their biological activity against certain pathogens or cancer cells. This is crucial for optimizing drug candidates derived from Boc-Azetidine .
  • Toxicological Assessment : Preliminary toxicity studies indicate that Boc-Azetidine exhibits a favorable safety profile at therapeutic doses, making it a viable candidate for further development .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibition of metabolic enzymes
Antimicrobial ActivityEffective against specific bacterial strains
Polymorphic TransitionVariability in activity based on crystalline form
ToxicityFavorable safety profile at therapeutic doses

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.